molecular formula C15H27BO2 B1427761 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1041002-91-8

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1427761
M. Wt: 250.19 g/mol
InChI Key: MBBBUKJYFHSXDR-UHFFFAOYSA-N
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Description

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C15H27BO2 . It is used in scientific research and has unique properties that make it valuable for various applications such as catalysis and organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is defined by its molecular formula, C15H27BO2 . Unfortunately, detailed information about its molecular structure is not available in the search results.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization : The synthesis of compounds involving 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related structures have been extensively studied. For example, Wu et al. (2021) synthesized and characterized similar compounds, providing insights into their molecular structures using spectroscopy and X-ray diffraction methods (Wu, Chen, Chen, & Zhou, 2021).

  • Crystallographic Analysis : The crystal structures of these compounds have been determined using single-crystal X-ray diffractometer data, allowing a detailed understanding of their molecular arrangements. For instance, the study by Seeger and Heller (1985) on a similar compound offers insights into the orthorhombic crystal structure and the bonding distances within the molecule (Seeger & Heller, 1985).

Applications in Chemical Reactions

  • Use in Coupling Reactions : This compound and its derivatives have been applied in various chemical reactions, such as the Suzuki–Miyaura coupling reactions. For example, a study by Schulte and Ihmels (2022) demonstrated the use of borylated derivatives in Pd-catalyzed Suzuki–Miyaura coupling reactions, showcasing its utility as a substrate in organic synthesis (Schulte & Ihmels, 2022).

  • Role in Polymerization : The compound has also been used in polymerization processes. Yokoyama et al. (2007) investigated its role in the Suzuki-Miyaura chain growth polymerization, highlighting its application in the synthesis of polyfluorenes with narrow molecular weight distributions (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).

Structural and Functional Analysis

  • Density Functional Theory (DFT) Studies : DFT calculations have been employed to analyze the molecular structures, providing a deeper understanding of the electronic and geometrical properties of these compounds. Studies like the one by Liao et al. (2022) have used DFT to calculate molecular structures, which are consistent with X-ray diffraction findings (Liao, Liu, Wang, & Zhou, 2022).

  • Investigations into Molecular Properties : Research has also delved into understanding the physicochemical properties of these compounds through various spectroscopic methods and crystallographic analyses, as demonstrated in studies like Huang et al. (2021) (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Safety And Hazards

The safety data sheet for 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests that it should be handled with care. In case of exposure, it is recommended to consult a physician and show the safety data sheet to the doctor in attendance .

properties

IUPAC Name

2-(cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBBUKJYFHSXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743939
Record name 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70701170

CAS RN

1041002-91-8
Record name 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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